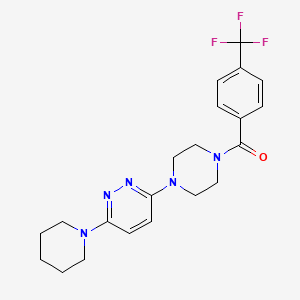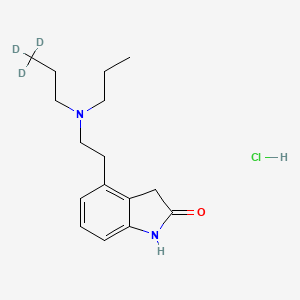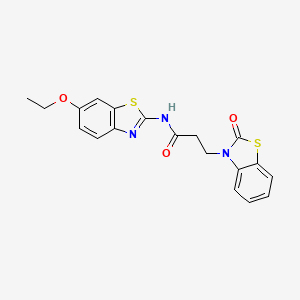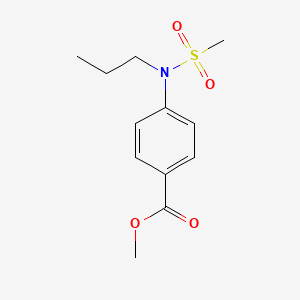![molecular formula C15H15NO3 B2978567 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene CAS No. 72567-42-1](/img/structure/B2978567.png)
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene
Overview
Description
“1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene” is an organic compound with the molecular formula C15H15NO3. It is a benzene derivative, which means it contains a benzene ring in its structure . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene” includes a benzene ring, a nitro group (NO2), and an ethyl group (C2H5). The nitro group is attached to the benzene ring via an oxygen atom, forming a nitrophenoxy group . The exact 3D structure of the molecule is not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene and its derivatives have been synthesized and characterized for various applications in scientific research. For instance, the synthesis of 1,4-bis((4-nitrophenoxy)methyl)benzene, a potential monomer for polymeric materials, has been explored. Elemental and spectral studies, alongside single crystal analysis, have confirmed its structure. This compound, along with its amino-analogue, showed strong DNA binding capabilities, suggesting potential applications in genetic studies and materials science (Haider et al., 2011).
Photocatalysis and Environmental Applications
The photocatalytic degradation of pollutants is another area where derivatives of 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene have been studied. For example, the preparation and use of 1,2-bis(3,4-dicyanophenoxymethyl)benzene in synthesizing binuclear zinc phthalocyanine for environmental applications showcase the compound's relevance in reducing pollution through advanced oxidation processes (Tolbin et al., 2002).
Sensing Applications
Compounds derived from 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene have been employed as sensors for detecting specific ions in aqueous media. The development of sensitive and selective sensors for cyanide detection demonstrates the versatility of these compounds in environmental monitoring and safety applications (Elsafy et al., 2018).
Liquid Crystal Synthesis
The synthesis of nonsymmetric liquid crystalline dimers containing azobenzene groups, derived from 1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene, highlights its use in materials science, especially in the creation of nematic and smectic A phases liquid crystals. These compounds exhibit photochromism, making them suitable for applications in optical devices and materials research (Rahman et al., 2009).
Adsorption and Environmental Remediation
Further, these compounds have been evaluated for their efficiency in adsorbing pollutants from the environment. Arylene- and ethylene-bridged polysilsesquioxanes, synthesized from similar precursors, have shown significant potential in adsorbing phenolic compounds, illustrating their utility in water treatment and environmental remediation efforts (Burleigh et al., 2002).
properties
IUPAC Name |
1-methyl-4-[2-(4-nitrophenoxy)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-12-2-4-13(5-3-12)10-11-19-15-8-6-14(7-9-15)16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXGGNTJNSZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2978485.png)
![2-(1,2-Benzoxazol-3-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2978486.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)






![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)